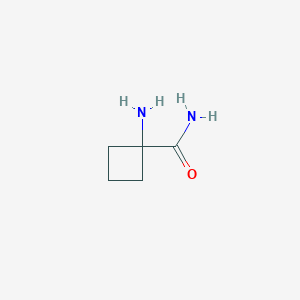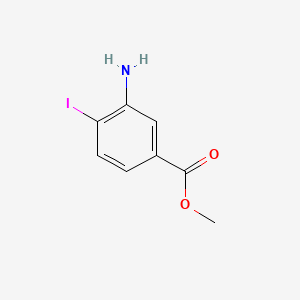
2-(4-Phenoxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Phenoxybenzoyl)pyridine is a nitrogen-based heterocyclic compound with a five-membered ring containing both pyrrole-type (proton donor) and pyridine-type (proton acceptor) nitrogen atoms. Its structure consists of a pyridine ring substituted with a 4-phenoxybenzoyl group. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 2-(4-Phenoxybenzoyl)pyridine involves the condensation reaction between a pyridine derivative (such as pyridine-2(1H)-one) and a 4-phenoxybenzoyl compound. Various methods can be employed, including traditional organic synthesis or more modern techniques like microwave-assisted reactions. Researchers have explored different strategies to efficiently access this functional scaffold .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenoxybenzoyl)pyridine consists of a pyridine ring fused with a 4-phenoxybenzoyl moiety. The arrangement of atoms and functional groups within the ring influences its properties, reactivity, and interactions with other molecules. Computational studies, such as density functional theory (DFT), can provide insights into its geometry, bond lengths, and electronic properties .
Chemical Reactions Analysis
- Multicomponent Reactions (MCRs) : Researchers have explored MCRs involving 5-amino-1-phenyl-3-methylpyrazole, formaldehyde, and β-diketones to synthesize pyrazolo[3,4-b]pyridine derivatives. These reactions occur in water using catalysts like InCl3 or under microwave-assisted conditions . Aryne Chemistry : In situ generation of aryne intermediates from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been employed for the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives. These reactions offer mild conditions and good yields .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
“2-(4-Phenoxybenzoyl)pyridine” is used in the synthesis of heterocyclic compounds such as 4-phenoxyquinazoline and 2-phenoxyquinoxaline . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of these compounds with high yields and broad substrate scope .
Aryne Chemistry
This compound plays a significant role in aryne chemistry. Aryne intermediates are one of the most important classes of organic species and are useful as substrates in various reactions for developing new synthetic methodologies . The use of “2-(4-Phenoxybenzoyl)pyridine” in aryne chemistry contributes to the development of a mild, simple, eco-benign methodology .
Bioactive Ligands
Pyridine derivatives like “2-(4-Phenoxybenzoyl)pyridine” undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .
Pharmacophore Group
Schiff bases derived from pyridine derivatives like “2-(4-Phenoxybenzoyl)pyridine” are considered as a versatile pharmacophore group . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
Chemosensors
Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties . These can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Drug Designing and Development
Pyridine is a valuable nitrogen based heterocyclic compound which is present not only in large number of naturally occurring bioactive compounds, but widely used in drug designing and development in pharmaceuticals . As a pyridine derivative, “2-(4-Phenoxybenzoyl)pyridine” also has potential applications in this field .
properties
IUPAC Name |
(4-phenoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSBRFOPDMCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605190 |
Source


|
| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxybenzoyl)pyridine | |
CAS RN |
68549-67-7 |
Source


|
| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)




![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)



